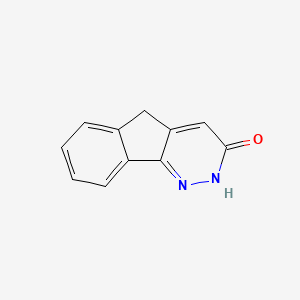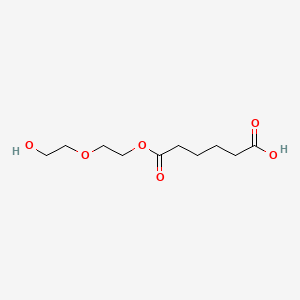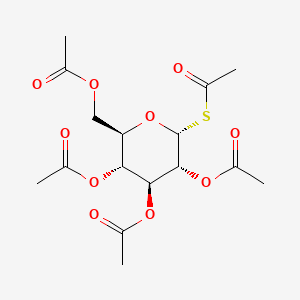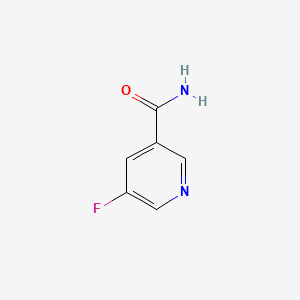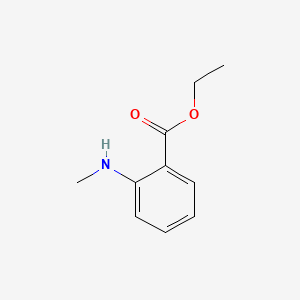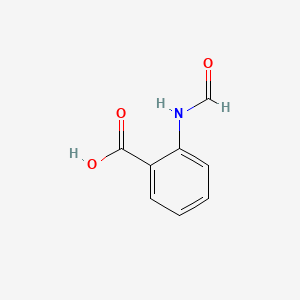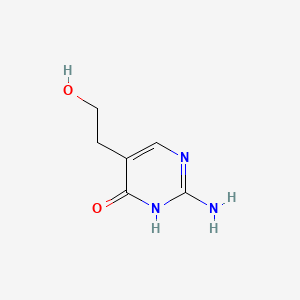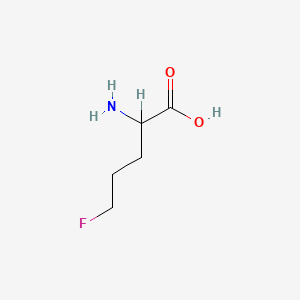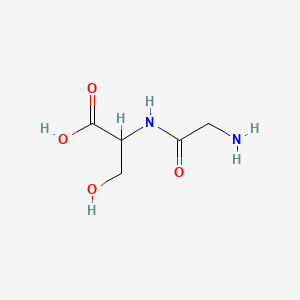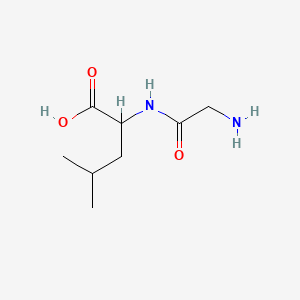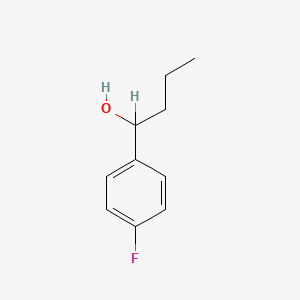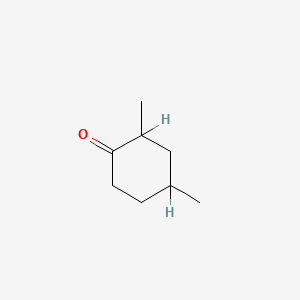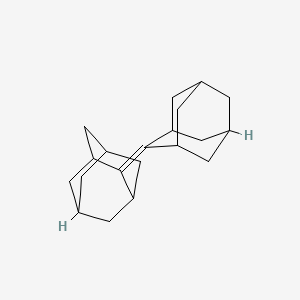
Biadamantylidene
概述
描述
Biadamantylidene is a compound characterized by a unique molecular structure that includes a twisted double bond. The degree of twist in the double bond can significantly influence the compound's electronic properties and reactivity. For instance, trans-2,2'-bi(1-phenyladamantylidene) (1-Ph) is a derivative of biadamantylidene that exhibits a 23.2 degrees twisted double bond, which is more distorted than its parent compound, 2,2'-biadamantylidene (1-H), and its ethyl-substituted derivative (1-Et) .
Synthesis Analysis
The synthesis of biadamantylidene derivatives can be achieved through various methods, including the Grignard coupling reaction. In the case of 1-Ph, the Grignard coupling of 2,2-dibromo-1-phenyladamantane was utilized to produce the compound with its significantly twisted double bond .
Molecular Structure Analysis
Single-crystal X-ray analysis has been employed to determine the molecular structure of biadamantylidene derivatives. This analysis revealed the extent of the twist in the double bond of 1-Ph, which has implications for its electronic properties, such as a higher HOMO energy level as indicated by cyclic voltammetry .
Chemical Reactions Analysis
Biadamantylidene and its derivatives undergo various chemical reactions. For example, 1-Ph reacts with bromine to yield an intramolecular Friedel-Crafts alkylation product, whereas other derivatives like 1-H and 1-Me produce different products such as a bridged bromonium ion and a rearranged product, respectively . Additionally, biadamantylidene reacts with singlet oxygen in the presence of dyes to form dioxetane and epoxide, with the product distribution influenced by the choice of dye and solvent .
Physical and Chemical Properties Analysis
The physical and chemical properties of biadamantylidene derivatives are closely related to their molecular structure. The twisted double bond in 1-Ph results in a lower oxidation potential compared to 1-H, as evidenced by electrochemical studies. The reaction with singlet oxygen demonstrates the compound's reactivity towards oxygen species, which is also affected by the presence of sensitizers and the solvent environment . The solvent nature, temperature, and pressure can also influence the rate of cycloaddition reactions involving biadamantylidene, as shown in the reaction with 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione .
科学研究应用
Application 1: [2π + 2π]-Cycloaddition of Biadamantylidene
- Methods of Application or Experimental Procedures : The effects of temperature, solvent nature, and high hydrostatic pressure on the rate of the reaction of biadamantylidene with 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione have been estimated . The reaction was carried out in the temperature range of 25‒45°C .
- Results or Outcomes : The significant shielding of the C=C double bond in biadamantylidene is responsible for the high entropy and volume of activation. The quantitative yield of the reaction in the temperature range 25‒45°C is related to its exothermicity . The rate of the [2π + 2π]-cycloaddition unexpectedly weakly depends on the solvent polarity .
Application 2: Synthesis of Two-Dimensional Transition Metal Dichalcogenides
- Summary of the Application : While not directly related to Biadamantylidene, two-dimensional transition metal dichalcogenides (TMDs) have attracted a lot of attention due to their unusual electrical, optical, and mechanical properties . They have virtually unlimited potential in various fields, including electronic, optoelectronic, sensing, and energy storage applications .
- Methods of Application or Experimental Procedures : There are many methods for sample preparation, such as the mechanical, liquid exfoliation and chemical vapor deposition techniques .
- Results or Outcomes : TMDs materials have shown potential in various applications such as electronic devices, optoelectronic devices, gas sensing, and energy storage devices .
Application 3: Low-Valent Compounds with Heavy Group-14 Elements
- Summary of the Application : Over the last two decades, the low-valent compounds of group-14 elements have received significant attention in several fields of chemistry owing to their unique electronic properties . The low-valent group-14 species include tetrylenes, tetryliumylidene, tetrylones, dimetallenes and dimetallynes .
- Methods of Application or Experimental Procedures : These low-valent group-14 species have shown applications in various areas such as organic transformations (hydroboration, cyanosilylation, N-functionalisation of amines, and hydroamination), small molecule activation (e.g. P4, As4, CO2, CO, H2, alkene, and alkyne) and materials .
- Results or Outcomes : This review presents an in-depth discussion on low-valent group-14 species-catalyzed reactions, including polymerization of rac-lactide, L-lactide, DL-lactide, and caprolactone, followed by their photophysical properties (phosphorescence and fluorescence), thin film deposition (atomic layer deposition and vapor phase deposition), and medicinal applications .
Application 2: Synthesis of Two-Dimensional Transition Metal Dichalcogenides
- Summary of the Application : While not directly related to Biadamantylidene, two-dimensional transition metal dichalcogenides (TMDs) have attracted a lot of attention due to their unusual electrical, optical, and mechanical properties . They have virtually unlimited potential in various fields, including electronic, optoelectronic, sensing, and energy storage applications .
- Methods of Application or Experimental Procedures : There are many methods for sample preparation, such as the mechanical, liquid exfoliation and chemical vapor deposition techniques .
- Results or Outcomes : TMDs materials have shown potential in various applications such as electronic devices, optoelectronic devices, gas sensing, and energy storage devices .
Application 3: Low-Valent Compounds with Heavy Group-14 Elements
- Summary of the Application : Over the last two decades, the low-valent compounds of group-14 elements have received significant attention in several fields of chemistry owing to their unique electronic properties . The low-valent group-14 species include tetrylenes, tetryliumylidene, tetrylones, dimetallenes and dimetallynes .
- Methods of Application or Experimental Procedures : These low-valent group-14 species have shown applications in various areas such as organic transformations (hydroboration, cyanosilylation, N-functionalisation of amines, and hydroamination), small molecule activation (e.g. P4, As4, CO2, CO, H2, alkene, and alkyne) and materials .
- Results or Outcomes : This review presents an in-depth discussion on low-valent group-14 species-catalyzed reactions, including polymerization of rac-lactide, L-lactide, DL-lactide, and caprolactone, followed by their photophysical properties (phosphorescence and fluorescence), thin film deposition (atomic layer deposition and vapor phase deposition), and medicinal applications .
安全和危害
未来方向
属性
IUPAC Name |
2-(2-adamantylidene)adamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28/c1-11-3-15-5-12(1)6-16(4-11)19(15)20-17-7-13-2-14(9-17)10-18(20)8-13/h11-18H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDXURLKZNAXAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3=C4C5CC6CC(C5)CC4C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601313090 | |
| Record name | Adamantylideneadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biadamantylidene | |
CAS RN |
30541-56-1 | |
| Record name | Tricyclo(3.3.1.13,7)decane, tricyclo(3.3.1.13,7)decylidene- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030541561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adamantylideneadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

